Cas no 183322-19-2 (4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline)
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Chemical and Physical Properties
Names and Identifiers
-
- Erlotinib
- ERLOTINIB
- ERLOTINIB HCL
- ERLOTINIB HCL SALT
- 4-[(3-ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
- n-(3-ethynylphenyl)[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amine
- Erlotinib Hydrochloirde
- 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-
- Tarceva
- LogP
- 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
- 4-CHLORO-6-(2-CHLORO-ETHOXY)-7-(2-METHOXY-ETHOXY)-QUINAZOLINE
- Erlotinib Impurity 39
- Erlotinib impurity K
- Erlotinib Impurity 8
- 6-(2-chloroethoxy)-7-(2-Methoxyethoxy)-4-chloroquinazoline
- Erlotinib impurity 2 (4-Chloro-6-(2-Chloroethoxy)-7-(2-Methoxyethoxy)-Quinazoline)
- AKOS027447488
- 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline? (Erlotinib Impurity pound(c)
- Quinazoline, 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)-
- DB-262995
- 4-chloro-6-(2-chloroethoxy)-7-(2-methoxy-ethoxy)quinazoline
- 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline;
- 4-chloro-6(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
- RORJMEOQKVOQBC-UHFFFAOYSA-N
- 183322-19-2
- 2UEM9RP6JA
- CS-0164639
- SCHEMBL1507495
- 4-chloro-6-(2-chloro-ethoxy)-7-(2-methoxyethoxy)-quinazoline
- DTXSID30596527
-
- Inchi: InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3
- InChI Key: RORJMEOQKVOQBC-UHFFFAOYSA-N
- SMILES: COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl
Computed Properties
- Exact Mass: 316.03800
- Monoisotopic Mass: 316.0381477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 53.5Ų
Experimental Properties
- Density: 1.337
- Boiling Point: 450.8°C at 760 mmHg
- Flash Point: 226.4°C
- Refractive Index: 1.58
- PSA: 53.47000
- LogP: 2.92600
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C365046-1mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 1mg |
$ 184.00 | 2023-09-08 | ||
| TRC | C365046-2mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 2mg |
$ 351.00 | 2023-09-08 | ||
| TRC | C365046-5mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 5mg |
$ 850.00 | 2023-09-08 | ||
| TRC | C365046-10mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 10mg |
$ 1453.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210001-1 mg |
4-Chloro-6-(2-chloro-ethoxy)-7-(2-methoxy-ethoxy)-quinazoline, |
183322-19-2 | 1mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210001-1mg |
4-Chloro-6-(2-chloro-ethoxy)-7-(2-methoxy-ethoxy)-quinazoline, |
183322-19-2 | 1mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AB02823-10mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 95% | 10mg |
$497.00 | 2024-04-20 | |
| A2B Chem LLC | AB02823-25mg |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |
183322-19-2 | 95% | 25mg |
$844.00 | 2024-04-20 |
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Comprehensive Overview
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, also known by its CAS number 183322-19-2, is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound has garnered significant attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in various therapeutic areas, including anticancer and antimicrobial applications.
The molecular structure of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline consists of a quinazoline core with three substituents: a chlorine atom at position 4, a 2-chloroethoxy group at position 6, and a 2-methoxyethoxy group at position 7. These substituents play a crucial role in modulating the compound's physicochemical properties and bioavailability. The presence of electron-withdrawing groups like chlorine enhances the compound's stability and potentially improves its pharmacokinetic profile. Recent research has focused on optimizing these substituents to enhance the compound's efficacy and reduce potential side effects.
The synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline involves a multi-step process that typically begins with the preparation of the quinazoline skeleton. This is followed by successive substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In terms of biological activity, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline has shown promising results in vitro against various cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), has been extensively studied. A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective cytotoxicity against human breast cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
Beyond its therapeutic applications, this compound has also been explored for its potential in drug delivery systems. The presence of hydrophilic groups like methoxy and ethoxy moieties enhances its solubility in aqueous media, making it an ideal candidate for formulation into nanoparticles or liposomes. Researchers are currently investigating its ability to act as a carrier for poorly water-soluble drugs, thereby improving their bioavailability.
In conclusion, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS No. 183322-19-2) is a versatile compound with significant potential in various fields of science and medicine. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for future research and development.
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